molecular formula C15H15ClO B026771 1-chloro-3-[4-(ethoxymethyl)phenyl]benzene CAS No. 109523-99-1

1-chloro-3-[4-(ethoxymethyl)phenyl]benzene

Cat. No.: B026771
CAS No.: 109523-99-1
M. Wt: 246.73 g/mol
InChI Key: UUPPWGJCLZBUPO-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 3-chloro-4’-(ethoxymethyl)- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a chlorine atom at the 3-position and an ethoxymethyl group at the 4’-position. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 3-chloro-4’-(ethoxymethyl)- typically involves the chlorination of biphenyl followed by the introduction of the ethoxymethyl group. One common method is the Friedel-Crafts alkylation reaction, where biphenyl is reacted with ethoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity 1,1’-Biphenyl, 3-chloro-4’-(ethoxymethyl)- .

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 3-chloro-4’-(ethoxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 3-chloro-4’-(ethoxymethyl)- involves its interaction with various molecular targets. The chlorine atom and ethoxymethyl group influence the compound’s reactivity and binding affinity to different enzymes and receptors. The pathways involved include electrophilic aromatic substitution and nucleophilic attack, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Biphenyl, 3-chloro-4’-(ethoxymethyl)- is unique due to the presence of both the chlorine atom and the ethoxymethyl group, which confer distinct chemical and physical properties. This combination of substituents influences the compound’s reactivity, making it valuable in various chemical and industrial applications .

Properties

CAS No.

109523-99-1

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

1-chloro-3-[4-(ethoxymethyl)phenyl]benzene

InChI

InChI=1S/C15H15ClO/c1-2-17-11-12-6-8-13(9-7-12)14-4-3-5-15(16)10-14/h3-10H,2,11H2,1H3

InChI Key

UUPPWGJCLZBUPO-UHFFFAOYSA-N

SMILES

CCOCC1=CC=C(C=C1)C2=CC(=CC=C2)Cl

Canonical SMILES

CCOCC1=CC=C(C=C1)C2=CC(=CC=C2)Cl

Key on ui other cas no.

109523-99-1

Synonyms

1-chloro-3-[4-(ethoxymethyl)phenyl]benzene

Origin of Product

United States

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